

Enpatoran Demonstrates Efficacy in Models with Features of Standard-of-Care Resistance

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Compound of Interest		
Compound Name:	Enpatoran	
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DATELINE – **Enpatoran**, a first-in-class, orally administered dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), is showing promise in patient populations with autoimmune diseases, such as lupus, that are resistant or refractory to standard-of-care treatments. Preclinical and clinical data suggest that **Enpatoran**'s unique mechanism of action may overcome key pathways associated with treatment resistance, particularly to glucocorticoids.

Recent clinical findings from the Phase 2 WILLOW study (NCT05162586) indicate that **Enpatoran**, when added to standard of care, improves outcomes in patients with systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), including those with inadequate responses to current therapies.[1] Preclinical evidence further supports this by suggesting that the activation of TLR7/8 can contribute to glucocorticoid resistance, a common challenge in managing autoimmune diseases.[2][3][4][5] **Enpatoran**'s ability to inhibit these receptors may resensitize patients to the effects of glucocorticoids, potentially allowing for dose reduction and minimizing long-term side effects.[2][3][4]

Mechanism of Action: Targeting the Source of Inflammation

Enpatoran selectively targets TLR7 and TLR8, which are critical sensors in the innate immune system that recognize single-stranded RNA.[1][4] In diseases like lupus, the aberrant activation

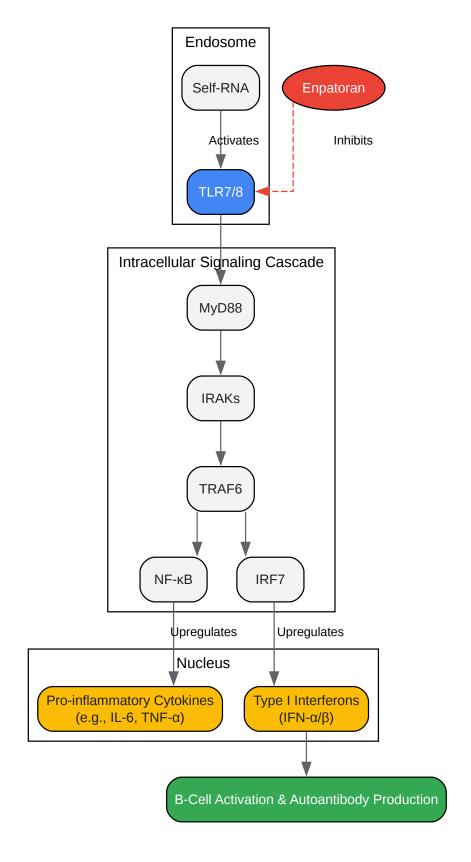






of these receptors by self-RNA leads to the overproduction of pro-inflammatory cytokines, including type I interferons (IFN), and the generation of autoantibodies, driving the chronic inflammation and tissue damage characteristic of the disease.[1][4] By blocking this upstream signaling, **Enpatoran** aims to reduce the inflammatory cascade that contributes to disease activity and potentially to treatment resistance.[1][6][7][8]





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Caption: **Enpatoran**'s Mechanism of Action in Inhibiting TLR7/8 Signaling.



Efficacy in a Standard-of-Care Resistant Context: The WILLOW Study

The Phase 2 WILLOW study evaluated the efficacy and safety of **Enpatoran** in patients with active CLE or SLE who were already receiving standard-of-care treatments.[1][8] While the study had mixed results for its primary endpoints across different cohorts, pre-specified subpopulation analyses provided encouraging data on its potential in more treatment-resistant patients.[9]

Table 1: Efficacy of Enpatoran in a Subgroup of SLE Patients with High Corticosteroid Use

Enpatoran (all doses) + Placebo + SoC **Outcome (at Week 24)** SoC **BICLA Response Rate** Lower Higher **BICLA (BILAG-Based** Composite Lupus Assessment) is a composite measure of disease activity. SoC (Standard of Care) included treatments like corticosteroids and antimalarials. (Note: Specific quantitative data for this subgroup was described as "higher and relevant" but not detailed in the provided search results.)

Table 2: Efficacy of Enpatoran in SLE Patients with Active Skin Disease (CLASI-A ≥8)



Outcome (at Week 24)	Placebo + SoC	Enpatoran + SoC
BICLA Response Rate	31.7%	Up to 58.6%
CLASI-70 Response Rate	26.8%	Up to 60.5%
CLASI-A (Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity) measures skin disease activity.		
CLASI-70 indicates a 70% or greater improvement in skin rash severity.		

These findings suggest that **Enpatoran** provides additional benefit to patients who are not adequately controlled by standard therapies, including those on higher doses of corticosteroids.

Preclinical Evidence of Overcoming Glucocorticoid Resistance

Preclinical studies have shown a synergistic effect between **Enpatoran** and glucocorticoids.[2] [3] In stimulated human peripheral blood mononuclear cells (PBMCs), the combination of a TLR7/8 inhibitor and dexamethasone inhibited the release of pro-inflammatory cytokines, such as IL-6, more potently than either treatment alone.[3] This suggests that **Enpatoran** could potentially restore sensitivity to glucocorticoids in patients who have become resistant.

Experimental Protocols The WILLOW Study (NCT05162586)

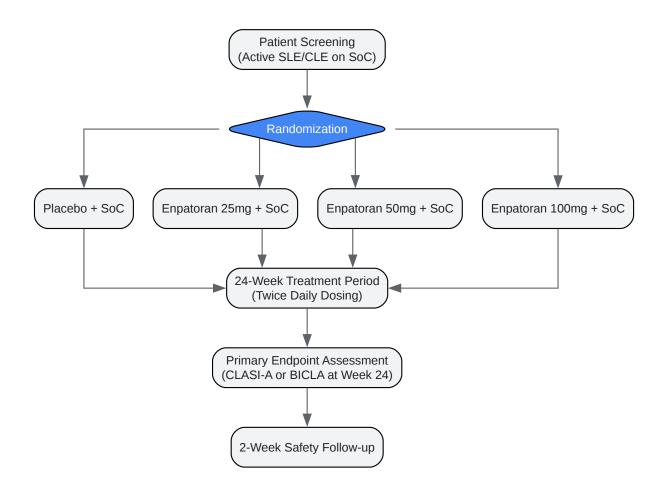
The WILLOW study is a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of **Enpatoran** in patients with SLE and CLE.[1] [6][8]

Study Design: The trial utilizes a basket design with two main cohorts.[3]



- Cohort A: Enrolled patients with CLE or SLE with active lupus rash. The primary endpoint
 was the dose-response relationship based on the Cutaneous Lupus Erythematosus
 Disease Area and Severity Index-A (CLASI-A).[3]
- Cohort B: Enrolled patients with moderate to severe SLE. The primary endpoint was the dose-response relationship based on the BILAG-Based Composite Lupus Assessment (BICLA) response at week 24.[5][9]
- Intervention: Patients were randomized to receive one of three doses of Enpatoran (25 mg, 50 mg, or 100 mg) or a placebo, administered orally twice daily for 24 weeks, in addition to their ongoing standard-of-care therapy.[1][8]
- Key Inclusion Criteria: Patients had to have a diagnosis of SLE and/or CLE with active disease at baseline. Permitted standard-of-care therapies included stable doses of corticosteroids (up to a prednisone-equivalent of 15 mg/day) and antimalarials.[4]
- Key Exclusion Criteria: Patients with other autoimmune diseases, drug-induced lupus, significant cardiovascular events, or a recent history of malignancy were excluded.[4]





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Caption: Experimental Workflow of the Phase 2 WILLOW Study.

Conclusion

Enpatoran's novel mechanism of inhibiting TLR7 and TLR8 presents a promising new therapeutic strategy for autoimmune diseases, particularly in patient populations that are resistant to current standard-of-care treatments. The available data from the Phase 2 WILLOW study, supported by preclinical evidence, suggests that Enpatoran can provide significant clinical benefits, especially for patients with prominent skin manifestations and those on high doses of corticosteroids. Further investigation in a Phase 3 program is anticipated to more definitively establish its role in the treatment landscape for lupus and other autoimmune conditions.[10]



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